2-methyl-3-[(oxetan-2-yl)methoxy]pyrazine
Description
2-Methyl-3-[(oxetan-2-yl)methoxy]pyrazine is a pyrazine derivative featuring a methyl group at position 2 and an oxetan-2-ylmethoxy substituent at position 2. The oxetane ring—a four-membered oxygen heterocycle—introduces steric constraints and moderate electron-donating effects, distinguishing it from simpler alkoxy or alkyl-substituted pyrazines. This compound is of interest in medicinal chemistry and materials science due to its unique structural features, which may influence solubility, binding affinity, and electronic properties .
Properties
IUPAC Name |
2-methyl-3-(oxetan-2-ylmethoxy)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-9(11-4-3-10-7)13-6-8-2-5-12-8/h3-4,8H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSWNWBJWOFUQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OCC2CCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[(oxetan-2-yl)methoxy]pyrazine typically involves the formation of the oxetane ring followed by its attachment to the pyrazine core. One common method includes the cyclization of appropriate precursors to form the oxetane ring, which can then be linked to the pyrazine ring through a methoxy group. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, purification methods like crystallization and chromatography are crucial to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-[(oxetan-2-yl)methoxy]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazine ring.
Substitution: The methyl and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while substitution reactions can introduce new functional groups to the pyrazine ring .
Scientific Research Applications
2-methyl-3-[(oxetan-2-yl)methoxy]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism by which 2-methyl-3-[(oxetan-2-yl)methoxy]pyrazine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Pyrazines with substituents at positions 2 and 3 exhibit diverse properties depending on the nature of the functional groups. Key structural analogs include:
a) 3-Alkyl-2-Methoxypyrazines (MPs)
- Example : 2-Methoxy-3-isobutylpyrazine
- Substituents : Methoxy (position 3) and isobutyl (position 5).
- Electronic Effects : Methoxy groups act as electron-donating groups (EDGs), enhancing aromatic ring electron density.
b) 2-Ethoxy-3-Methylpyrazines
- Example : 2-Ethoxy-3-methyl-5-(2-methylpentyl)pyrazine
- Substituents : Ethoxy (position 2) and methylpentyl (position 5).
- Electronic Effects : Ethoxy groups are stronger EDGs than methoxy, leading to higher odor potency (e.g., nutty, coffee-like aromas).
- Key Differences : The oxetane-methoxy group in the target compound may reduce volatility compared to ethoxy derivatives, impacting sensory applications .
c) Push-Pull Pyrazine Chromophores
- Example : Methoxy-substituted distyrylpyrazines
- Substituents : Methoxy EDGs and electron-withdrawing groups (EWGs) like pyrazine.
- Electronic Effects : Methoxy groups enhance intramolecular charge transfer (ICT).
- Key Differences : The oxetane-methoxy group in the target compound may modulate ICT efficiency due to steric hindrance or altered conjugation pathways .
Functional Comparisons
a) Odor Profiles
- Ethoxy analogs (e.g., 2-ethoxy-3-methylpyrazine) have nutty or coffee-like notes .
- Inference : The oxetane group may reduce volatility, leading to a less intense odor compared to MPs or ethoxy derivatives.
c) Solid-State Packing
- Methoxy-Substituted Distyrylpyrazines : Exhibit π-stacking and hydrogen-bonding synthons.
- Target Compound : The oxetane group may disrupt traditional synthons, favoring CH···O or CH···N interactions instead .
Application-Based Comparisons
| Compound | Key Applications | Advantages/Disadvantages |
|---|---|---|
| 2-Methyl-3-[(oxetan-2-yl)methoxy]pyrazine | Drug design, materials science | Pros : Enhanced solubility, novel binding modes. Cons : Synthetic complexity. |
| 2-Methoxy-3-isobutylpyrazine | Flavor/fragrance industry | Pros : Strong green aroma. Cons : Low solubility. |
| Methoxy-distyrylpyrazines | Organic electronics | Pros : High ICT efficiency. Cons : Limited thermal stability. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
